3,8-dibutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds have been synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Future Directions
Mechanism of Action
Target of Action
The compound “3,8-dibutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is an imidazole derivative. Imidazole derivatives are known to interact with various biological targets such as enzymes, receptors, and ion channels . The specific target of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific target. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite. If it targets a receptor, it might act as an agonist or antagonist, modulating the receptor’s signaling pathway .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target and mode of action of “this compound”. For example, if it inhibits an enzyme involved in a specific metabolic pathway, it could lead to a decrease in the production of certain metabolites and an increase in the levels of others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the environment, as changes in pH can influence the ionization state of the compound, potentially affecting its interaction with its target .
Properties
IUPAC Name |
2,6-dibutyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-5-7-9-20-12(3)11-22-13-14(18-16(20)22)19(4)17(24)21(15(13)23)10-8-6-2/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFZCMVWCFUOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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